BenchChemオンラインストアへようこそ!

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride

Histamine N‑methyltransferase Enzyme inhibition Drug repositioning

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride, commonly referred to as amodiaquine dihydrochloride, is a di‑hydrochloride salt of the 4‑amino‑7‑chloroquinoline chemotype. Originally developed as an antimalarial agent, it is now also recognised as a potent, non‑competitive inhibitor of histamine N‑methyltransferase (HNMT) with a Ki of 18.6 nM and as a moderate‑affinity Nurr1 agonist (EC₅₀ ≈ 20 μM).

Molecular Formula C20H24Cl3N3
Molecular Weight 412.8 g/mol
Cat. No. B2526334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride
Molecular FormulaC20H24Cl3N3
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=CC=C1)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl.Cl
InChIInChI=1S/C20H22ClN3.2ClH/c1-3-24(4-2)14-15-6-5-7-17(12-15)23-19-10-11-22-20-13-16(21)8-9-18(19)20;;/h5-13H,3-4,14H2,1-2H3,(H,22,23);2*1H
InChIKeyWYBGTCWOBNWTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride (Amodiaquine 2HCl): A 4-Aminoquinoline with Dual Antimalarial and HNMT‑Inhibitory Pharmacology


7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride, commonly referred to as amodiaquine dihydrochloride, is a di‑hydrochloride salt of the 4‑amino‑7‑chloroquinoline chemotype. Originally developed as an antimalarial agent, it is now also recognised as a potent, non‑competitive inhibitor of histamine N‑methyltransferase (HNMT) with a Ki of 18.6 nM [1] and as a moderate‑affinity Nurr1 agonist (EC₅₀ ≈ 20 μM) . Its dihydrochloride salt form affords aqueous solubility unattainable with the free base, making it the preferred physical form for both in‑vitro and in‑vivo experimental workflows.

Why Amodiaquine Dihydrochloride Cannot Be Replaced by Chloroquine, Hydroxychloroquine, or Free‑Base Amodiaquine


Despite sharing a 4‑amino‑7‑chloroquinoline core, in‑class antimalarials diverge sharply in their secondary pharmacology and physicochemical properties. Chloroquine and hydroxychloroquine are >1 000‑fold weaker HNMT inhibitors than amodiaquine [1] and lose substantial antimalarial potency against chloroquine‑resistant Plasmodium falciparum strains [2]. The free‑base form of amodiaquine is virtually water‑insoluble, whereas the dihydrochloride salt dissolves at 27–50 mg mL⁻¹ in aqueous buffer, an absolute requirement for many cell‑based assays . These quantitative gaps mean that selecting a generic 4‑aminoquinoline or the incorrect salt form directly compromises experimental sensitivity, reproducibility, and translational relevance.

Quantitative Differentiation of 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride: Head‑to‑Head Data Against Chloroquine and Desethylamodiaquine


HNMT Inhibition: Amodiaquine Dihydrochloride Is >1 000‑Fold More Potent Than Chloroquine

Amodiaquine dihydrochloride inhibits human HNMT with a Ki of 18.6 nM, determined by Lineweaver‑Burke analysis of the enzyme‑amodiaquine co‑crystal structure [1]. The closest clinical comparator, chloroquine, exhibits an IC₅₀ of 4.9–21.6 μM (4 900–21 600 nM) in human liver and brain cytosolic HNMT preparations [2]. This represents a 263‑ to 1 161‑fold potency advantage for amodiaquine. No other 4‑aminoquinoline antimalarial approaches this level of HNMT engagement at sub‑micromolar concentrations.

Histamine N‑methyltransferase Enzyme inhibition Drug repositioning

Antimalarial Potency Against Chloroquine‑Resistant P. falciparum: Amodiaquine Dihydrochloride Retains Single‑Digit Nanomolar Activity

In head‑to‑head in‑vitro susceptibility testing, amodiaquine dihydrochloride displayed an IC₅₀ of 86.2 nM against the chloroquine‑resistant W2 strain of Plasmodium falciparum, while chloroquine diphosphate required 459 nM to achieve the same effect [1]. Against the drug‑sensitive 3D7 strain, both compounds were equipotent (IC₅₀ 18.0 nM). The 5.3‑fold improvement in resistant‑strain potency directly translates into lower effective concentrations in resistance‑prevalent experimental models.

Antimalarial drug resistance P. falciparum 4‑Aminoquinoline

Selectivity Index: Amodiaquine Dihydrochloride Demonstrates a Superior Therapeutic Window Over Chloroquine in Resistant Parasites

When cytotoxicity (CC₅₀, J774 macrophages) is normalised against antimalarial IC₅₀, amodiaquine dihydrochloride yields a selectivity index (SI) of 276 against the W2 strain, compared with 112 for chloroquine [1]. Against the 3D7 strain, the SI values are 1 322 (amodiaquine) and 2 861 (chloroquine), indicating that amodiaquine sacrifices some selective advantage in drug‑sensitive backgrounds but gains a 2.5‑fold selectivity improvement where resistance is present. For in‑vitro studies aiming to separate parasiticidal from host‑cytotoxic effects, this balanced selectivity profile is crucial.

Selectivity index Cytotoxicity Therapeutic window

Aqueous Solubility: Dihydrochloride Salt Enables Direct Dissolution in Assay‑Ready Aqueous Buffers

The dihydrochloride salt of amodiaquine is freely soluble in water at neutral pH, with reported solubilities of 27 mg mL⁻¹ (Adooq), 29 mg mL⁻¹ (Selleck), and 50 mg mL⁻¹ (AbMole) . Amodiaquine free base, by contrast, is classified as insoluble in water (<0.1 mg mL⁻¹) and requires DMSO or acidified co‑solvents for dissolution . This differential solubility eliminates the need for DMSO vehicle controls in aqueous‑only assay systems and simplifies serial dilution protocols. For comparison, chloroquine diphosphate is also water‑soluble, but as shown in Evidence Items 1‑3, it lacks the target‑engagement and resistance‑breaking features of amodiaquine.

Formulation Aqueous solubility In‑vitro assay compatibility

Intra‑Class Potency Comparison: Amodiaquine Dihydrochloride Outperforms Its Active Metabolite Desethylamodiaquine

In the reference 3D7 P. falciparum clone, amodiaquine dihydrochloride exhibited an IC₅₀ of 15 ± 2 nM, whereas its major active metabolite desethylamodiaquine required 31 ± 9 nM for equivalent inhibition [1]. The parent compound thus provides a 2.1‑fold higher intrinsic activity. This difference is particularly relevant for in‑vitro studies that aim to dissect parent‑drug pharmacology without confounding contributions from hepatic metabolism.

Metabolite pharmacology Desethylamodiaquine Structure‑activity relationship

High‑Impact Application Scenarios for 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride


HNMT‑Centric Drug Repositioning and Epigenetic Pharmacology

Laboratories investigating the role of histamine N‑methyltransferase in cancer, neuroinflammation, or metabolic disorders require a tool compound with sub‑100 nM target engagement. With a Ki of 18.6 nM, amodiaquine dihydrochloride is the only commercially available 4‑aminoquinoline that achieves complete HNMT inhibition at low‑micromolar extracellular concentrations, enabling clean dose‑response studies without off‑target antimalarial‑class effects [1].

Antimalarial Resistance Profiling Using Clinical and Engineered P. falciparum Isolates

Amodiaquine dihydrochloride’s 5.3‑fold potency advantage over chloroquine against the W2 resistant strain makes it the preferred probe for discriminating pfcrt‑ and pfmdr1‑mediated resistance mechanisms. Its balanced selectivity index (SI = 276 on W2) ensures that parasite‑killing readouts are not confounded by host‑cell cytotoxicity at pharmacologically relevant concentrations [2].

Aqueous‑Compatible High‑Throughput Screening Campaigns

Because the dihydrochloride salt dissolves directly in water at ≥27 mg mL⁻¹, compound management teams can prepare serial dilutions in aqueous buffer without DMSO, eliminating vehicle‑interference artifacts. This property is especially valuable for automated phenotypic screens using microfluidic or droplet‑based platforms where DMSO levels must be kept below 0.1% .

Parent‑Drug‑Specific Pharmacodynamic Studies in Malaria and Neurodegeneration Models

Researchers aiming to differentiate the pharmacological effects of amodiaquine from those of its hepatic metabolite desethylamodiaquine can rely on the parent dihydrochloride salt, which displays 2.1‑fold higher intrinsic antimalarial potency. Combined with its HNMT‑inhibitory and Nurr1‑agonistic activities, this selectivity profile enables multi‑modal pathway analysis in a single compound [3].

Quote Request

Request a Quote for 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.